molecular formula C19H14N2O2 B11020332 N-(pyridin-4-yl)-9H-xanthene-9-carboxamide

N-(pyridin-4-yl)-9H-xanthene-9-carboxamide

Cat. No.: B11020332
M. Wt: 302.3 g/mol
InChI Key: MGHLZEVMIBMMIV-UHFFFAOYSA-N
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Description

N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is an organic compound characterized by the presence of a pyridine ring attached to a xanthene core via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 4-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient coupling agents, continuous flow reactors, and solvent recycling systems. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a fluorescent probe due to the xanthene core, which is known for its fluorescence properties. It can be employed in imaging studies to track biological processes at the cellular level.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, making them potential candidates for drug development. Their interactions with biological targets can be studied to identify therapeutic applications.

Industry

In industrial applications, this compound can be used in the development of dyes, pigments, and other materials that require specific optical properties. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which N-(pyridin-4-yl)-9H-xanthene-9-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with proteins, enzymes, or nucleic acids, altering their function or activity. The molecular targets and pathways involved can be studied using techniques such as molecular docking, spectroscopy, and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)-9H-xanthene-9-carboxylate: Similar structure but with an ester linkage instead of an amide.

    N-(pyridin-4-yl)-9H-xanthene-9-sulfonamide: Contains a sulfonamide group instead of a carboxamide.

    N-(pyridin-4-yl)-9H-xanthene-9-thioamide: Features a thioamide group in place of the carboxamide.

Uniqueness

N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is unique due to its specific combination of a pyridine ring and a xanthene core linked by a carboxamide group. This structure imparts distinct chemical and physical properties, such as fluorescence and reactivity, which are not present in all similar compounds. Its versatility in various applications, from chemical synthesis to biological imaging, highlights its importance in scientific research and industry.

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

N-pyridin-4-yl-9H-xanthene-9-carboxamide

InChI

InChI=1S/C19H14N2O2/c22-19(21-13-9-11-20-12-10-13)18-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)18/h1-12,18H,(H,20,21,22)

InChI Key

MGHLZEVMIBMMIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=NC=C4

Origin of Product

United States

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